molecular formula C27H29NO4S B558063 Boc-d-cys(trt)-oh CAS No. 87494-13-1

Boc-d-cys(trt)-oh

Cat. No. B558063
CAS RN: 87494-13-1
M. Wt: 463.6 g/mol
InChI Key: JDTOWOURWBDELG-HSZRJFAPSA-N
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Description

Boc-D-Cys(Trt)-OH, also known as N-α-t.-Boc-S-trityl-D-cysteine, is a chemical compound with the molecular formula C27H29NO4S . It has a molecular weight of 463.59 g/mol . This compound is used as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS .


Synthesis Analysis

Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . It is a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo are facilitated by increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine .


Molecular Structure Analysis

Boc-D-Cys(Trt)-OH contains a total of 64 bonds, including 35 non-H bonds, 20 multiple bonds, 10 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 sulfide .


Chemical Reactions Analysis

Boc-D-Cys(Trt)-OH is used in Boc solid-phase peptide synthesis . The compound is used in the synthesis of peptides, where amino acid building blocks are coupled to one another via amide bonds . The compound has been used for the derivatization of amino acids, and a reversed-phase HPLC method has been developed for the determination of the Asp, Ser, and Ala enantiomers .


Physical And Chemical Properties Analysis

Boc-D-Cys(Trt)-OH is a white to slight yellow to beige powder . It has an optical rotation of -29.0 - -24.0 ° at a concentration of 1 in ethanol . The compound is clearly soluble in 2 ml DMF at a concentration of 1 mmole .

Scientific Research Applications

  • Synthesis of N-Methylated Derivatives : Boc-Cys(Trt)-OH is used as a precursor for the synthesis of protected N-methyl cysteines, which are further derivatized to obtain a variety of S-protected derivatives. This method allows for the easy replacement of the N(alpha)-amino protecting group of the NMe- S-protected Cys (Marcucci et al., 2008).

  • Cyclic Peptide Disulfides Synthesis : Boc-Cys(Trt) is used in the synthesis of cyclic peptide disulfides H-Cys-(Gly)n-Cys-OH (n = 0-4), derived from peptide derivatives [Boc-Cys(Trt)(Gly)-n-Cys(Trt)-OBut], and the determination of their acid ionization constants (Horvat et al., 2009).

  • Solid-Phase Synthesis of Octreotide Analogs : Boc-Cys(Trt) plays a role in the solid-phase synthesis of octreotide, a therapeutic and imaging agent for somatostatin-positive tumors (Edwards et al., 1994).

  • Chemoselective Peptide Ligation : Boc-protected isocysteine, including Boc/Trt-protected isocysteine, enables the chemoselective ligation of unprotected peptide fragments in water, demonstrating the versatility of Boc-Cys(Trt) in peptide synthesis (Dose & Seitz, 2004).

  • Preparation of Peptidyl Thioester Intermediates : Boc-Cys(Trt)-OH is used in the preparation of protected peptidyl thioester intermediates for native chemical ligation, highlighting its importance in the synthesis of small proteins and semisynthesis of larger ones (Gross et al., 2005).

  • Protection and Activation of Thiol Function : Boc-Cys(Trt)-OH is utilized for the protection and activation of the thiol function of cysteine, crucial in peptide chemistry (Matsueda et al., 1981).

  • Synthesis of Fluorophore for FMDV Detection : A Boc-AL(Boc)Q(Trt)-AMC fluorophore, incorporating Boc-Cys(Trt), was developed for detecting 3C Protease produced by Foot and Mouth Disease Virus (FMDV) (Malik et al., 2020).

  • Postsynthetic Modification of Peptides : Boc-Cys(Trt)-OH aids in the postsynthetic modification of unprotected peptides through S-tritylation, showcasing its utility in peptide nucleophilic functionalization (Mochizuki et al., 2014).

Safety And Hazards

Boc-D-Cys(Trt)-OH is classified under GHS07 and has a signal word of "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 . The compound should be stored in a dark place, sealed in dry, at a temperature of 2-8°C .

Future Directions

The future directions of Boc-D-Cys(Trt)-OH are likely to be in the field of peptide and protein synthesis, given its role as a building block for the introduction of N-terminal D-cysteine amino-acid residues by Fmoc SPPS . The development of increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTOWOURWBDELG-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-d-cys(trt)-oh

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Wakamiya, K Shimbo, A Sano, K Fukase… - Bulletin of the Chemical …, 1983 - journal.csj.jp
Synthesis of the ring A, a cyclic sulfide peptide part containing dehydroalanine residue, in peptide antibiotic nisin was successfully achieved by applications of two novel procedures. …
Number of citations: 39 www.journal.csj.jp
SK Kutty, JA Lutz, S Felder, P Hahn, CM Taylor - Tetrahedron, 2018 - Elsevier
The microbisporicins are the most potent lantibiotics isolated to-date. Cyclic tetra-, hexa- and octapeptides, inspired by this family of antimicrobial agents, have been synthesized from …
Number of citations: 3 www.sciencedirect.com
J Küppers, T Benkel, S Annala, K Kimura… - … A European Journal, 2020 - Wiley Online Library
The 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazine derivative BIM‐46174 and its dimeric form BIM‐46187 (1) are heterocyclized dipeptides that belong to the very few cell‐permeable …
X Zang, L Peraro, RT Davison, TR Blum… - The Journal of …, 2020 - ACS Publications
We describe the synthesis of Xyzidepsin, a depsipeptidic analogue of HDAC inhibitor Romidepsin (FK228), using a solid-phase strategy. Our latent thioester solid-phase linker was …
Number of citations: 3 pubs.acs.org
S Jafari, Y Thillier, YH Ajena, D Shorty, J Li, JS Huynh… - Molecules, 2019 - mdpi.com
The United States is currently experiencing an opioid crisis, with more than 47,000 deaths in 2017 due to opioid overdoses. Current approaches for opioid identification and …
Number of citations: 5 www.mdpi.com
X Moreau, JM Campagne - The Journal of Organic Chemistry, 2003 - ACS Publications
Three different approaches toward the synthesis of the macrocyclic thiolactone core of griseoviridin have been studied. Intramolecular palladium-catalyzed thiol coupling and …
Number of citations: 43 pubs.acs.org
K Najjar, A Erazo-Oliveras, DJ Brock, TY Wang… - Journal of biological …, 2017 - ASBMB
Cell-penetrating peptides (CPPs) are well established as delivery agents for otherwise cell-impermeable cargos. CPPs can also theoretically be used to modulate intracellular processes…
Number of citations: 80 www.jbc.org
J Allen, K Najjar, A Erazo-Oliveras… - ACS chemical …, 2019 - ACS Publications
Ineffective cellular delivery is a common problem in numerous biological applications. Developing delivery reagents that work robustly in a variety of experimental settings remains a …
Number of citations: 41 pubs.acs.org
JK Allen - 2021 - oaktrust.library.tamu.edu
The ability to manipulate cells from within opens countless opportunities in the fields of fundamental life science research as well as medicine and therapeutics. Unfortunately, most …
Number of citations: 0 oaktrust.library.tamu.edu
S Jafari - 2020 - search.proquest.com
The one-bead one-compound (OBOC) concept was first recognized by Lam et al. in 1991 in application of identifying small linear peptides that bind to anti-β-endorphin antibody and …
Number of citations: 0 search.proquest.com

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